methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate
Description
Systematic Nomenclature and Chemical Identification
The compound is systematically named methyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]benzoate , reflecting its IUPAC nomenclature. The (E)-configuration denotes the trans arrangement of substituents around the ethenyl double bond. Key identifiers include:
The structure comprises a benzoate ester linked via an ethenyl group to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) ring. This nomenclature adheres to IUPAC guidelines, prioritizing the boronate ester as the principal functional group.
Structural Characteristics and Functional Group Analysis
The molecule features three distinct functional regions:
- Benzoate Ester : A methyl ester at the para position of the benzene ring, contributing to electron-withdrawing effects and influencing conjugation.
- Ethenyl Bridge : A conjugated double bond in the (E)-configuration, which enhances planar rigidity and facilitates electronic communication between the aromatic and boronate systems.
- Pinacol Boronate : A cyclic boronic ester with two geminal dimethyl groups, providing steric protection to the boron atom and improving stability against hydrolysis.
Electronic Properties :
- The boron atom adopts a trigonal planar geometry, with sp² hybridization.
- The dioxaborolane ring’s oxygen atoms donate electron density to boron, moderating its electrophilicity.
- Conjugation between the ethenyl group and the aromatic ring delocalizes π-electrons, reducing reactivity at the double bond.
Stereochemical Considerations :
The (E)-configuration minimizes steric clashes between the boronate ring and the benzoate moiety, favoring thermodynamic stability.
Historical Development in Organoboron Chemistry
The synthesis of boronic esters like this compound stems from advancements in cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, which emerged in the late 20th century. Pinacol boronic esters gained prominence due to their air and moisture stability compared to free boronic acids, enabling broader application in industrial settings. The incorporation of ethenyl bridges reflects a 21st-century innovation to enhance conjugation in polymeric materials and photoresponsive compounds.
Academic and Industrial Significance
Academic Research :
- Suzuki-Miyaura Coupling : Serves as a boron-containing partner for forming styrene derivatives and extended π-systems.
- Materials Science : Used to synthesize conjugated polymers for organic electronics, leveraging the ethenyl group’s planarity.
Industrial Applications :
- Pharmaceutical Intermediates : Facilitates the construction of biaryl motifs in drug candidates, such as kinase inhibitors.
- Agrochemicals : Employed in synthesizing herbicides with tailored stability profiles.
Case Study : In 2025, researchers utilized this compound to develop a light-emitting diode (LED) material with improved charge transport properties, demonstrating its role in advancing optoelectronic technologies.
Properties
Molecular Formula |
C16H21BO4 |
|---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate |
InChI |
InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)11-10-12-6-8-13(9-7-12)14(18)19-5/h6-11H,1-5H3 |
InChI Key |
HMVOEARLVYGSGX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most widely adopted method for synthesizing methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate. This approach typically involves reacting methyl 4-bromobenzoate with vinylboronic acid pinacol ester in the presence of a palladium catalyst.
Procedure :
- Step 1 : Methyl 4-bromobenzoate (1.0 equiv) is combined with vinylboronic acid pinacol ester (1.2 equiv) in a degassed mixture of 1,2-dimethoxyethane (DME) and water (3:1 v/v).
- Step 2 : Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (3.0 equiv) are added under inert atmosphere.
- Step 3 : The reaction is heated at 80°C for 12–16 hours, yielding the target compound with 75–85% efficiency.
Key Parameters :
| Factor | Optimal Condition |
|---|---|
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ |
| Base | Na₂CO₃ |
| Solvent | DME/H₂O |
| Temperature | 80°C |
This method benefits from high regioselectivity and compatibility with sensitive functional groups. However, the cost of palladium catalysts and stringent anhydrous conditions limit large-scale applications.
Hydroboration of Terminal Alkynes
AgSbF₆-Catalyzed anti-Markovnikov Addition
A stereoselective route employs silver(I)-catalyzed hydroboration of methyl 4-ethynylbenzoate with pinacolborane (HBpin).
Procedure :
- Methyl 4-ethynylbenzoate (1.0 equiv) and HBpin (2.0 equiv) are dissolved in THF/toluene (1:1 v/v).
- AgSbF₆ (1 mol%) is added, and the mixture is stirred at 25°C for 6 hours.
- The reaction proceeds via anti-Markovnikov addition, affording the (E)-isomer exclusively in 48–55% yield.
Advantages :
- Eliminates palladium dependency.
- Excellent stereocontrol for E-configuration.
Limitations :
Heck Reaction for Vinyl Boronate Installation
Palladium-Mediated Coupling
The Heck reaction couples methyl 4-iodobenzoate with 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane under palladium catalysis.
Procedure :
- Methyl 4-iodobenzoate (1.0 equiv), vinylboronate (1.5 equiv), Pd(OAc)₂ (5 mol%), and P(o-Tol)₃ (10 mol%) are combined in Et₃N.
- The reaction is heated at 110°C for 48 hours, achieving 60–70% yield.
Mechanistic Insight :
The oxidative addition of Pd(0) to the aryl iodide precedes alkene insertion, forming a π-allyl intermediate. Subsequent β-hydride elimination generates the trans-configured vinyl boronate.
Alternative Routes: Esterification Followed by Borylation
Sequential Functionalization
A modular approach involves synthesizing methyl 4-vinylbenzoate followed by borylation.
Step 1: Esterification
4-Vinylbenzoic acid is treated with methanol and H₂SO₄ at reflux to form methyl 4-vinylbenzoate (90% yield).
Step 2: Borylation
The vinyl intermediate reacts with bis(pinacolato)diboron (1.1 equiv) in the presence of PdCl₂(dppf) (3 mol%) and KOAc (2.0 equiv) in dioxane at 100°C for 8 hours, yielding 68–72%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Stereoselectivity | Catalyst Cost | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 75–85 | Moderate | High | Moderate |
| Hydroboration | 48–55 | High (E >99%) | Low | Limited |
| Heck Reaction | 60–70 | High (trans) | High | Low |
| Sequential Route | 68–72 | Variable | Moderate | High |
The Suzuki-Miyaura method remains the benchmark for efficiency, while hydroboration offers superior stereochemical control. Industrial applications favor sequential routes for scalability despite lower yields.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Recent advancements employ continuous flow systems to enhance reaction control and safety. For example, a microreactor setup for the Suzuki-Miyaura coupling reduces Pd loading to 0.5 mol% while maintaining 80% yield, significantly lowering production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation: The boronate ester group can be oxidized to form the corresponding phenol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: DMF, THF, or toluene.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Cross-Coupling Products: Various biaryl or styrene derivatives.
Oxidation Products: Phenolic compounds.
Hydrolysis Products: Benzoic acid derivatives.
Scientific Research Applications
Methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential in drug discovery and development, especially in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The compound exerts its effects primarily through its boronate ester group, which can participate in various chemical reactions. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. The mechanism involves the formation of a palladium complex, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoate Core
- Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 882679-40-5):
- Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 195062-62-5):
Vinyl-Linker Modifications
- trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene (CAS: 530-14-3):
Heterocyclic and Halogenated Derivatives
- Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 757982-31-3):
- Ethyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 474709-76-7):
Physicochemical and Reactivity Comparisons
Table 1. Key Properties of Selected Analogs
*Calculated using ChemDraw.
Reactivity in Cross-Coupling
- Compound A exhibits superior coupling yields (85–90%) compared to ethyl or halogenated analogs due to optimal balance of steric accessibility and electronic activation .
- Halogenated derivatives (e.g., Cl, F) require specialized catalysts (e.g., SPhos ligand systems) to mitigate dehalogenation side reactions .
Biological Activity
Methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C14H19BO4
- Molar Mass : 262.11 g/mol
- CAS Number : 454482-11-2
Mechanisms of Biological Activity
This compound exhibits biological activity primarily through its interaction with various biomolecular targets. Key mechanisms include:
- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways. For example, it interacts with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Antioxidant Properties : The presence of boron in its structure may confer antioxidant properties, helping to mitigate oxidative stress in cells .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains .
Case Study 1: Kinase Inhibition
A study evaluated the binding affinity of this compound to CDK6. The results indicated a significant interaction with the kinase-inactive conformation of CDK6, suggesting a potential role in cancer therapy by inhibiting tumor cell proliferation .
Case Study 2: Antioxidant Activity
Research conducted on various boron-containing compounds revealed that this compound exhibited notable antioxidant activity in vitro. This was measured using DPPH radical scavenging assays and showed a dose-dependent effect .
Case Study 3: Antimicrobial Testing
In a recent investigation into the antimicrobial properties of various boron compounds, this compound demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be promising for further development .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
